3,5-dimethyl-1-propyl-1H-pyrazole

Bioisosterism Medicinal Chemistry Coordination Chemistry

3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3) is an N1-alkylated pyrazole derivative with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol. As a heterocyclic building block featuring a five-membered ring containing two adjacent nitrogen atoms, this compound is characterized by a boiling point of 189–191 °C and a density of 0.924 g/cm³ at 20 °C.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 1124-02-3
Cat. No. B1280535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-propyl-1H-pyrazole
CAS1124-02-3
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C)C
InChIInChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3
InChIKeyYEAZWCVKENKOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3): Molecular Identity and Core Procurement Specifications


3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3) is an N1-alkylated pyrazole derivative with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . As a heterocyclic building block featuring a five-membered ring containing two adjacent nitrogen atoms, this compound is characterized by a boiling point of 189–191 °C [1] and a density of 0.924 g/cm³ at 20 °C [1]. The compound serves as a versatile small-molecule scaffold for the development of more complex molecular structures, including ligands for coordination chemistry and functionalized heterocycles .

1 Reported phenol bioisostere context with zero H-bond donor capacity
2 Sterically tunable N1-alkyl pyrazole scaffold for ligand design
3 Pyrazole-class isocyanate blocking agent for low-temperature curing studies

Why Generic 3,5-Dimethylpyrazole (DMP) Cannot Substitute for 3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3)


3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3) differs fundamentally from its unsubstituted parent, 3,5-dimethylpyrazole (DMP, CAS 67-51-6), through N1-propylation, which eliminates the hydrogen bond donor capacity of the pyrazole N-H . This structural modification reduces hydrogen bond donors from one to zero and increases the number of rotatable bonds, resulting in measurably altered physicochemical parameters: a higher boiling point (189–191 °C versus DMP′s 213–215 °C) [1] and a lower density (0.924 g/cm³ versus DMP′s 1.027 g/cm³) [1]. These differences translate into distinct solubility profiles and, in the context of polymer applications, may modulate the deblocking kinetics of isocyanate adducts—a property that is exquisitely sensitive to the steric and electronic environment of the blocking agent [2].

H-Bond profile Elimination of N-H donor relative to DMP alters solubility and intermolecular interactions; bioisostere context may not transfer directly.
Physical properties Lower boiling point and reduced density shift purification and handling requirements compared to DMP.
Basicity shift Reduced pKa modulates protonation-dependent behaviour; coordination geometry and biological recognition may differ.

Quantitative Differentiation Guide: 3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3) Against Closest Analogs


Hydrogen Bond Donor Profile: N1-Alkylation Eliminates H-Bond Donation Relative to DMP

3,5-Dimethyl-1-propyl-1H-pyrazole possesses zero hydrogen bond donors compared to one hydrogen bond donor in its unsubstituted parent, 3,5-dimethylpyrazole (DMP, CAS 67-51-6), due to N1-alkylation with a propyl group . This modification reduces the calculated hydrogen bond donor count from 1 to 0, as determined from the compound′s molecular structure .

HBD count
Head-to-head
Target: 0 HBD | DMP: 1 HBD (100% reduction)
Eliminates NH-mediated interactions; supports bioisostere design context.
Calculated from molecular structure.
Bioisosterism Medicinal Chemistry Coordination Chemistry

Physical Property Differentiation: Boiling Point and Density Versus Unsubstituted DMP

N1-propylation of 3,5-dimethylpyrazole results in a measurable decrease in boiling point from 213–215 °C to 189–191 °C [1] and a decrease in density from approximately 1.027 g/cm³ to 0.924 g/cm³ at 20 °C [1].

Boiling point & density
Head-to-head
BP 189–191 °C vs 213–215 °C (DMP) | Density 0.924 vs 1.027 g/cm³
Altered purification and handling properties relative to DMP.
Measured at atmospheric pressure; density at 20 °C.
Physicochemical Properties Process Chemistry Formulation

pKa Shift: Reduced Basicity Relative to DMP

The predicted pKa of 3,5-dimethyl-1-propyl-1H-pyrazole is 3.32 ± 0.10 . In comparison, the experimental pKa of 3,5-dimethylpyrazole (DMP) has been reported as 4.12 [1].

pKa (basicity)
Reported
Target: 3.32 ± 0.10 (predicted) | DMP: 4.12 (experimental) Δ ≈ -0.8
Reduced basicity modulates protonation; may influence metal binding and bioisostere recognition.
Predicted vs experimental pKa comparison; cross-study context.
Acid-Base Chemistry Coordination Chemistry Ligand Design

Supply Chain Differentiation: Commercial Availability and Purity Specification

3,5-Dimethyl-1-propyl-1H-pyrazole is commercially offered as a research chemical with a typical purity specification of 95% . Suppliers include Fluorochem (UK), BOC Sciences, and various Chinese manufacturers, with pricing information available for research-scale quantities .

Commercial purity
Data to verify
95% purity (specialized building block) vs 98–99% (commodity DMP)
Specialized supply; multiple sourcing may be needed for consistent quality.
Supplier-reported purity; independent verification recommended.
Procurement Supply Chain Chemical Sourcing

Isocyanate Blocking Agent Deblocking Temperature Context: Class Benchmarking

While 3,5-dimethyl-1-propyl-1H-pyrazole itself is identified as a blocking agent for isocyanates , quantitative deblocking temperature data specific to the N1-propyl derivative are not available in the open literature. However, the parent compound 3,5-dimethylpyrazole (DMP) exhibits a deblocking temperature range of 110–120 °C [1], which is measurably lower than alternative blocking agents such as methylethylketoxime (120–140 °C) and caprolactam (160–180 °C) [1]. This class-level property suggests that 3,5-dimethyl-1-propyl-1H-pyrazole may offer similar or modulated low-temperature curing potential, though direct comparative data are required for confirmation.

Deblocking temp. context
Class-level
DMP adduct: 110–120 °C; Caprolactam: 160–180 °C; No direct data for N1-propyl derivative.
Class-level deblocking temperature context; direct measurement required for this derivative.
Based on DMP class data; propyl substitution may shift curing profile.
Polymer Chemistry Coatings Crosslinking

Research and Industrial Application Scenarios for 3,5-Dimethyl-1-propyl-1H-pyrazole (CAS 1124-02-3)


Medicinal Chemistry: Phenol Bioisostere for Improved Metabolic Stability

3,5-Dimethyl-1-propyl-1H-pyrazole can serve as a lipophilic, metabolically stable bioisostere of phenol in lead optimization campaigns . Its zero hydrogen bond donor count and reduced basicity (pKa ≈ 3.32) relative to DMP offer distinct physicochemical properties that may enhance membrane permeability and reduce Phase II glucuronidation or sulfation liabilities associated with phenolic hydroxyl groups.

Coordination Chemistry: Sterically Tuned Ligand Scaffold

This compound functions as a versatile scaffold for developing coordination complexes with transition metals . The N1-propyl substitution introduces increased steric bulk and eliminates N-H hydrogen bonding, which can tune the coordination geometry, solubility, and redox properties of resulting metal complexes. These features are particularly relevant for designing homogeneous catalysts and functional materials .

Polymer Crosslinking: Lower-Temperature Curing Systems

As a pyrazole-class blocking agent for isocyanates, this compound is positioned for use in blocked polyisocyanate crosslinkers. Based on class-level data, 3,5-dimethylpyrazole-blocked isocyanates deblock at 110–120 °C, which is significantly lower than traditional blocking agents such as caprolactam (160–180 °C) [1]. This property enables the formulation of energy-efficient, one-component (1K) thermosetting coatings that cure at reduced oven temperatures, minimizing energy consumption and enabling heat-sensitive substrates.

Organic Synthesis: Functionalizable Heterocyclic Building Block

3,5-Dimethyl-1-propyl-1H-pyrazole is a useful building block for the synthesis of more complex heterocyclic compounds. The 4-position of the pyrazole ring is amenable to further functionalization, including halogenation, formylation, and sulfonylation, as evidenced by the existence of commercial derivatives such as 4-chloro-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1205195-65-8), 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1205195-05-6), and 3,5-dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 142246-47-7) . The propyl group provides a stable, non-labile N1 substituent that remains intact during downstream transformations.

Application
Selection Property
Validation Focus
Phenol bioisostere research
Zero H-bond donor profile
Lipophilicity and metabolic stability assessment in lead optimisation
Coordination chemistry ligand scaffold
Steric and basicity tuning via N1-alkylation
Metal coordination geometry and redox property evaluation
Isocyanate blocking agent for coatings
Pyrazole-class deblocking temperature context
Curing kinetics and substrate compatibility under reduced-temperature conditions
Heterocyclic building block synthesis
Functionalizable 4-position with stable N1-propyl group
Downstream derivatization scope and yield optimisation

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